![molecular formula C15H26N2O2 B2497424 N-{[1-(氧杂环戊烷-3-基)哌啶-4-基]甲基}环丁烷甲酰胺 CAS No. 2034204-09-4](/img/structure/B2497424.png)
N-{[1-(氧杂环戊烷-3-基)哌啶-4-基]甲基}环丁烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core linked to a piperidine ring, which is further substituted with an oxolan group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
科学研究应用
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other piperidine derivatives, it might interact with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cellular responses to stimuli .
Pharmacokinetics
Similar compounds have shown good oral bioavailability and metabolic stability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact effects. Similar compounds have shown various biological activities, including anti-inflammatory, analgesic, and antipsychotic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(oxolan-3-yl)piperidine. This can be achieved by reacting piperidine with oxirane under acidic conditions to form the oxolan-substituted piperidine.
Cyclobutanecarboxamide Formation: The next step involves the formation of the cyclobutanecarboxamide moiety. This can be done by reacting cyclobutanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with the piperidine intermediate to form the final product.
Industrial Production Methods
Industrial production of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the oxolan group.
相似化合物的比较
Similar Compounds
- N-{[1-(tetrahydrofuran-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide
- N-{[1-(dioxan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide
Uniqueness
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.
属性
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYKVVAOAIMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
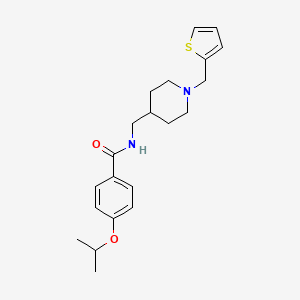
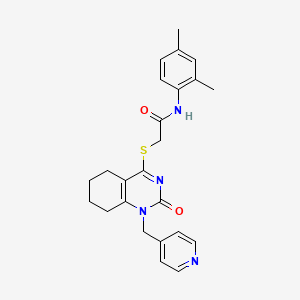
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2497344.png)
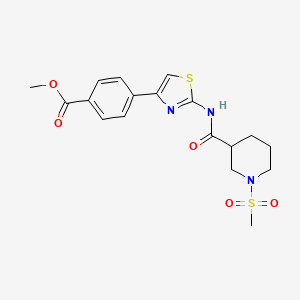
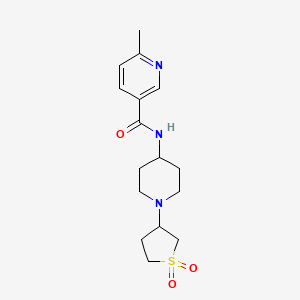

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
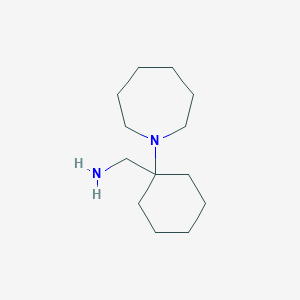
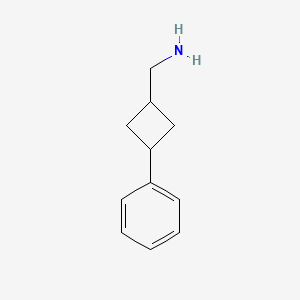
![4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2497361.png)
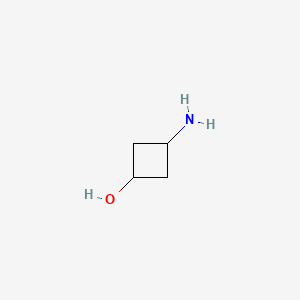
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2497363.png)
![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
